5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C19H22ClN3O3S2 |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-3-27-19-21-10-16(20)17(22-19)18(24)23(15-8-9-28(25,26)12-15)11-14-6-4-13(2)5-7-14/h4-7,10,15H,3,8-9,11-12H2,1-2H3 |
InChI Key |
PVEBWLVJDBSYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis
Starting Material : 4,6-Dichloropyrimidine-5-carboxylic acid or its ester derivatives.
Chlorination :
-
Reagents : Phosphorus oxychloride (POCl₃) under reflux.
-
Conditions : 80–140°C for 2–6 hours, yielding 4,6-dichloropyrimidine-5-carbonyl chloride.
Ethylsulfanyl Introduction : -
Reagents : Ethyl mercaptan (EtSH) with a base (e.g., K₂CO₃).
-
Conditions : Tetrahydrofuran (THF), 60°C, 6 hours, achieving selective substitution at the 2-position.
Carboxamide Formation
Coupling Agents :
-
Propylphosphonic anhydride (T3P) : Used in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N), yielding >80%.
-
Boc₂O Activation : For tert-butyl ester intermediates, followed by acidic hydrolysis.
Amine Components : -
1,1-Dioxidotetrahydrothiophen-3-amine : Synthesized via oxidation of tetrahydrothiophene derivatives.
-
4-Methylbenzylamine : Commercially sourced or prepared via reductive amination.
Reaction Example :
Optimization and Key Findings
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | CH₂Cl₂ or THF | +15% vs. DMF |
| Temperature | 0°C → RT | Prevents decomposition |
| Coupling Agent | T3P vs. EDCl/HOBt | +10–12% |
Regioselectivity Control
-
Chloro vs. Sulfanyl Substitution : Ethylsulfanyl group introduced first due to higher nucleophilicity at the 2-position.
-
Dual Amine Coupling : Sequential addition of amines under basic conditions prevents cross-reactivity.
Analytical Characterization
Purity Assessment :
-
NMR (¹H, 13C) : Confirmed substituent positions (e.g., δ 2.35 ppm for 4-methylbenzyl -CH₃).
Mass Spectrometry :
Industrial-Scale Considerations
-
Cost-Effective Reagents : Use of T3P over HATU reduces production costs by ~30%.
-
Waste Management : POCl₃ neutralization with ice-water and triethylamine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| T3P-Mediated Coupling | 85 | 98.5 | High |
| Boc₂O/HCl Hydrolysis | 82 | 97.2 | Moderate |
| EDCl/HOBt | 73 | 95.8 | Low |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure suggests potential for binding to specific proteins, useful in drug discovery.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Possible use as an anti-inflammatory or anticancer agent, pending further research.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-methylbenzyl group in the target compound provides moderate lipophilicity, whereas the 4-isopropylbenzyl analog is more hydrophobic. The 2-chlorobenzyl group introduces polarizability due to the electronegative chlorine atom.
- Sulfanyl Chain Length : Ethylsulfanyl (C₂H₅S) in the target compound balances hydrophobicity and flexibility. Switching to methylsulfanyl (CH₃S) reduces steric hindrance, while propylsulfanyl (C₃H₇S) may enhance membrane permeability but could increase metabolic instability.
Chlorine vs. Methyl: The 2-chlorobenzyl substituent introduces steric and electronic effects distinct from the 4-methylbenzyl group, possibly altering binding affinity in receptor-ligand interactions.
Synthetic Accessibility: Analogs like the 2-chlorobenzyl derivative and dimethylamino-substituted compound likely share synthetic routes with the target compound, utilizing carbodiimide-based coupling (e.g., EDC·HCl/HOBt) for amide bond formation .
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Solubility:
- The target compound (MW 426.0) is lighter than the 2-chlorobenzyl analog (MW 446.4) , which may influence solubility in aqueous media.
- NMR Profiling : Analogous pyrimidine carboxamides exhibit distinct chemical shifts in regions corresponding to substituent environments (e.g., sulfanyl or benzyl groups) . For the target compound, the ethylsulfanyl and 4-methylbenzyl groups would produce unique ¹H/¹³C NMR signals compared to methylsulfanyl or chlorobenzyl analogs.
Implications for Bioactivity and Drug Design
While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:
- Enhanced Binding Affinity : The 4-methylbenzyl group may optimize interactions with hydrophobic pockets in enzymes or receptors compared to smaller (methylsulfanyl) or bulkier (isopropyl) substituents.
Biological Activity
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-methylbenzyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.
- Molecular Formula : C19H24ClN2O2S
- Molecular Weight : 312.4 g/mol
- CAS Number : 6443-50-1
The compound features a chloro substituent on the pyrimidine ring and a tetrahydrothiophene moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, as well as its effects on different biological pathways.
Anticancer Activity
One of the most promising aspects of this compound is its potential anticancer properties. Research indicates that derivatives of pyrimidine compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the structure can enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:
- Inhibiting specific enzymes involved in cancer cell proliferation.
- Inducing oxidative stress within cancer cells, leading to cell death.
- Modulating signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of glycogen phosphorylase | |
| Antioxidant | Exhibits radical scavenging activity |
Case Study: Anticancer Effects
In a recent study, the compound was tested against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
Enzyme Inhibition Studies
Another area of research focused on the compound's role as an enzyme inhibitor. It was found to inhibit glycogen phosphorylase, an enzyme implicated in metabolic disorders and cancer progression. This inhibition could lead to reduced glucose availability for tumor cells, thereby slowing their growth .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Reaction Conditions : Control temperature (e.g., 0–5°C for deprotonation steps), solvent selection (DMF or dichloromethane for solubility and reactivity), and reaction time (monitored via TLC/HPLC).
- Reagents : Use sodium hydride for efficient deprotonation and coupling agents like EDC·HCl/HOBt for amide bond formation .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
Basic: What analytical techniques are essential for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the pyrimidine ring appear as distinct doublets in δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
- X-ray Crystallography : Resolve crystal packing and confirm the tetrahydrothiophene-3-yl sulfone group’s conformation .
Basic: How to design initial biological activity screening assays?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or CDK2) using fluorogenic substrates (e.g., ADP-Glo™ Kinase Assay) .
- Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) over 48–72 hours .
- Docking Studies : Preliminary computational screening (AutoDock Vina) to identify potential binding pockets in target proteins .
Advanced: How to resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
- 2D NMR Experiments : Perform HSQC and HMBC to assign ambiguous signals (e.g., distinguishing N-methylbenzyl vs. tetrahydrothiophene protons) .
- DFT Calculations : Compare experimental 13C shifts with B3LYP/6-31G(d)-predicted values for accuracy validation .
- Dynamic Effects : Account for conformational flexibility (e.g., tetrahydrothiophene ring puckering) using molecular dynamics simulations .
Advanced: What strategies guide SAR studies for analogs of this compound?
Methodological Answer:
- Functional Group Substitution : Systematically replace the ethylsulfanyl group (e.g., with methylsulfonyl or benzylsulfanyl) to assess steric/electronic effects on activity .
- Scaffold Modifications : Synthesize pyrimidine-4-carboxamide analogs with varying heterocycles (e.g., thiadiazole or thiophene) .
- Computational Modeling : Use CoMFA or QSAR to correlate substituent properties (logP, polar surface area) with bioactivity .
Advanced: How to design experiments to study enzyme interaction mechanisms?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., human carbonic anhydrase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics (kon/koff) using immobilized enzyme chips .
Advanced: How to address solubility limitations in in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
Advanced: What methods validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Western Blotting : Assess downstream phosphorylation (e.g., ERK/MAPK pathways) to confirm functional inhibition .
- Fluorescence Polarization : Use labeled probes (e.g., FITC-ATP) to quantify target occupancy in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
